An In-depth Technical Guide to m-PEG10-alcohol
An In-depth Technical Guide to m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol), a discrete polyethylene glycol (dPEG®) derivative widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the physicochemical properties, synthesis, and characterization of m-PEG10-alcohol. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of its role in key biological pathways.
Introduction
m-PEG10-alcohol, also known as decaethylene glycol monomethyl ether, is a heterobifunctional linker composed of a chain of ten ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group. The methoxy group renders one end of the molecule inert, while the hydroxyl group provides a reactive handle for further chemical modification. The polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, including enhanced hydrophilicity, biocompatibility, and a reduced immunogenic profile to conjugated molecules.[1] These characteristics have made m-PEG10-alcohol and its derivatives invaluable tools in drug development, where they serve to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of m-PEG10-alcohol is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₄O₁₁ | [2] |
| Molecular Weight | 472.57 g/mol | [2] |
| CAS Number | 27425-92-9 | [2] |
| Appearance | Colorless to pale yellow viscous liquid or solid | |
| Melting Point | 19 °C | [2] |
| Boiling Point | 524.3 ± 45.0 °C | [2] |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% |
Synthesis of m-PEG10-alcohol
The synthesis of monodisperse m-PEG10-alcohol is most commonly achieved through a stepwise approach to ensure a defined chain length. The Williamson ether synthesis is a cornerstone of this methodology, involving the sequential addition of ethylene glycol units.
Experimental Protocol: Stepwise Williamson Ether Synthesis
This protocol describes the elongation of a shorter m-PEG chain to generate m-PEG10-alcohol. For this illustrative protocol, we will start with triethylene glycol monomethyl ether.
Materials:
-
Triethylene glycol monomethyl ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetraethylene glycol di-tosylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Etherification: In a separate flask, dissolve tetraethylene glycol di-tosylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the flask containing the PEG-alkoxide at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield the elongated m-PEG alcohol.
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Iterative Steps: Repeat the monotosylation and Williamson ether synthesis steps with the purified intermediate until the desired decaethylene glycol chain length is achieved.[4]
Synthetic Workflow
Caption: Synthetic workflow for m-PEG10-alcohol via Williamson ether synthesis.
Characterization of m-PEG10-alcohol
Ensuring the purity and structural integrity of m-PEG10-alcohol is critical for its use in research and drug development. A combination of analytical techniques is employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of m-PEG10-alcohol.
¹H NMR (400 MHz, CDCl₃):
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δ 3.38 (s, 3H, -OCH₃): A sharp singlet corresponding to the protons of the terminal methoxy group.
-
δ 3.55-3.70 (m, 36H, -O-CH₂-CH₂-O-): A large multiplet representing the protons of the ethylene glycol backbone.
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δ 3.72 (t, 2H, -CH₂-OH): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl group.
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δ 2.75 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR (100 MHz, CDCl₃):
-
δ 59.0 (-OCH₃): Signal for the carbon of the terminal methoxy group.
-
δ 61.7 (-CH₂-OH): Signal for the carbon adjacent to the terminal hydroxyl group.
-
δ 70.3-70.6 (-O-CH₂-CH₂-O-): A series of signals for the carbons of the ethylene glycol backbone.
-
δ 72.5 (-CH₂-OCH₃): Signal for the carbon adjacent to the terminal methoxy group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of m-PEG10-alcohol and to separate it from any starting materials or byproducts.
Experimental Protocol: HPLC Purity Analysis
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System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve m-PEG10-alcohol in the initial mobile phase composition at a concentration of 1 mg/mL.
Analytical Workflow
Caption: Workflow for the characterization of m-PEG10-alcohol.
Applications in Drug Development
The unique properties of m-PEG10-alcohol make it a valuable component in the design of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[5][][7]
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] The linker, for which m-PEG10-alcohol can serve as a building block, is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][11]
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
m-PEG10-alcohol is a well-defined and versatile chemical entity that plays a crucial role in modern drug development. Its discrete PEG structure provides a balance of hydrophilicity and a defined spacer length, enabling the precise engineering of complex bioconjugates. The synthetic and analytical protocols detailed in this guide provide a framework for the production and quality control of high-purity m-PEG10-alcohol, facilitating its application in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 11. benchchem.com [benchchem.com]
